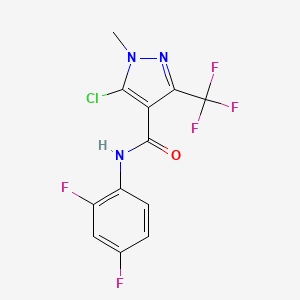

5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF5N3O/c1-21-10(13)8(9(20-21)12(16,17)18)11(22)19-7-3-2-5(14)4-6(7)15/h2-4H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRUWZCPJBCYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article aims to provide a detailed overview of its pharmacological properties, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

- Chemical Formula : CHClFNO

- Molecular Weight : 335.65 g/mol

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

In particular, compounds with a pyrazole scaffold have shown significant antiproliferative effects against breast cancer cells, suggesting that modifications to the pyrazole structure can enhance its efficacy against specific cancer types .

2. Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory activity. In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses significant activity against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The presence of specific functional groups in the compound enhances its antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .

Study 1: Anticancer Evaluation

A study conducted on various pyrazole derivatives revealed that modifications in the substituents significantly affect their anticancer potency. The derivatives were tested against multiple cancer cell lines with promising results, particularly in inhibiting cell proliferation and inducing apoptosis .

Study 2: Anti-inflammatory Assessment

In another study focused on anti-inflammatory activity, compounds similar to this compound were evaluated for their ability to inhibit inflammatory mediators in animal models. Results indicated significant reductions in edema and inflammatory markers .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H9ClF5N3O

- CAS Number : 158712-19-7

This structure contributes to its unique properties, making it suitable for various applications.

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Prostate Cancer

A study highlighted that compounds with a pyrazole scaffold can effectively target cancer cells by interfering with critical cellular pathways involved in tumor growth and survival .

Anti-inflammatory and Antibacterial Properties

In addition to anticancer activity, pyrazole derivatives are noted for their anti-inflammatory and antibacterial effects. The compound has been investigated for its ability to modulate inflammatory responses and inhibit bacterial growth, making it a candidate for developing new anti-inflammatory drugs and antibiotics .

Herbicide Development

The unique chemical structure of this compound has led to its exploration as a potential herbicide. Its efficacy in controlling weed species while minimizing harm to crops has been a focus of agricultural research. The compound's selective action against specific weed types can enhance crop yields and sustainability .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key features of the target compound with analogs from the literature:

Key Observations:

- Electron-Withdrawing Groups : The target compound’s CF₃ and Cl groups enhance stability and binding affinity compared to 3a (methyl/phenyl) and 3d (fluorophenyl) .

- Fluorinated Aromatics: The 2,4-difluorophenyl group may improve lipophilicity and bioavailability relative to non-fluorinated analogs (e.g., 3a) .

- Biological Activity : The CB1 antagonist () demonstrates that pyridylmethyl and dichlorophenyl groups are critical for receptor binding, while the target compound’s difluorophenyl may offer distinct selectivity .

Structural Insights from Crystallography

- CB1 Antagonist (): Crystal structure (monoclinic, P2₁/c) reveals a planar pyrazole ring and chlorine-mediated hydrophobic interactions critical for receptor binding . The target compound’s CF₃ group may similarly engage in van der Waals interactions.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

- Methodology :

-

Step 1 : Start with a pyrazole core substituted with trifluoromethyl and chlorine groups. Introduce the methyl group at the 1-position via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .

-

Step 2 : Couple the 4-carboxylic acid derivative with 2,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

-

Critical Parameters : Monitor reaction progress via TLC or HPLC. Maintain inert atmosphere to prevent hydrolysis of intermediates .

- Key Reagents :

| Reagent | Role | Source |

|---|---|---|

| K₂CO₃ | Base for alkylation | |

| EDC/HOBt | Carboxylic acid activation | |

| 2,4-Difluoroaniline | Amine coupling partner |

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .

- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable), compare unit cell parameters to related pyrazole carboxamides (e.g., a = 9.0032 Å, b = 20.1001 Å in monoclinic systems) .

- Purity Assessment :

| Method | Criteria |

|---|---|

| HPLC | ≥95% purity with symmetry factor < 2.0 |

| Melting Point | Compare to literature values (e.g., 178–247°C for analogous carboxamides) |

Advanced Research Questions

Q. How does the crystal packing of analogous pyrazole carboxamides inform solubility and reactivity?

- Crystallographic Insights :

- Monoclinic systems (e.g., space group P2₁/c) exhibit intermolecular hydrogen bonds between the carboxamide NH and fluorine atoms, reducing solubility in nonpolar solvents .

- Table: Crystallographic Data

| Parameter | Value (Å/°) | Source |

|---|---|---|

| a-axis | 9.0032 | |

| β-angle | 92.003 | |

| V (ų) | 2073.75 |

- Implications : Modify substituents (e.g., replace 2,4-difluorophenyl with methoxy groups) to disrupt packing and enhance solubility .

Q. What strategies resolve contradictions in biological activity data for pyrazole carboxamides?

- Case Study :

- Contradiction : A compound may show high in vitro enzyme inhibition but low in vivo efficacy.

- Resolution :

Verify assay conditions (e.g., pH, co-solvents like DMSO affecting ligand conformation) .

Perform pharmacokinetic profiling (e.g., plasma stability, metabolite identification via LC-MS) .

Use molecular dynamics simulations to assess target binding under physiological conditions .

Q. How can computational modeling predict interactions with biological targets like carbonic anhydrase?

- Methodology :

- Docking Studies : Use the compound’s SMILES string (

C16H14FN5O) in AutoDock Vina with PDB structures (e.g., 3F1E for carbonic anhydrase) . - DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps for hydrogen-bonding propensity .

- Key Findings :

- Trifluoromethyl groups enhance hydrophobic interactions but may sterically hinder binding in narrow active sites .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/dermal contact .

- Store in sealed containers at 2–8°C, away from oxidizing agents .

- Emergency Measures :

| Exposure | Action |

|---|---|

| Skin contact | Wash with soap/water for 15 min |

| Eye contact | Rinse with saline for 20 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.